molecular formula C8H7F7O4S B14757341 3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid CAS No. 424-55-5

3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid

Cat. No.: B14757341
CAS No.: 424-55-5
M. Wt: 332.19 g/mol
InChI Key: FRXPVVIRFRGXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid is a fluorinated organic compound characterized by the presence of a carboxymethylsulfanyl group and a heptafluorohexanoic acid backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptafluorohexanoic acid and a suitable thiol compound.

    Thiol Addition: The thiol compound is reacted with heptafluorohexanoic acid under controlled conditions to introduce the sulfanyl group.

    Carboxymethylation: The resulting intermediate is then subjected to carboxymethylation using a carboxymethylating agent, such as chloroacetic acid, in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form strong interactions with metal ions, making it useful in coordination chemistry. The fluorinated backbone provides resistance to metabolic degradation, enhancing the compound’s stability in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-[(Carboxymethyl)sulfanyl]propanoic acid: Similar structure but lacks the fluorinated backbone, resulting in different chemical properties.

    4-({3-[(Carboxymethyl)sulfanyl]-4-hydroxy-1-naphthyl}sulfamoyl)benzoic acid: Contains a naphthyl group, leading to different reactivity and applications.

Uniqueness

3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid is unique due to its highly fluorinated structure, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable materials.

Properties

CAS No.

424-55-5

Molecular Formula

C8H7F7O4S

Molecular Weight

332.19 g/mol

IUPAC Name

3-(carboxymethylsulfanyl)-4,4,5,5,6,6,6-heptafluorohexanoic acid

InChI

InChI=1S/C8H7F7O4S/c9-6(10,7(11,12)8(13,14)15)3(1-4(16)17)20-2-5(18)19/h3H,1-2H2,(H,16,17)(H,18,19)

InChI Key

FRXPVVIRFRGXMQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)SCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.